[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[2-(Ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone is an organic compound with a complex structure that includes an ethylsulfanyl group, a phenyl ring, a furylcarbonyl group, and a piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfanylphenyl Intermediate:
Coupling with Piperazine: The ethylsulfanylphenyl intermediate is then reacted with piperazine under controlled conditions to form the piperazino derivative.
Introduction of the Furylcarbonyl Group: Finally, the furylcarbonyl group is introduced through an acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of [2-(ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furylcarbonyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
[2-(Ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(Ethylsulfanyl)phenyl][4-(4-fluorophenyl)-1-piperazinyl]methanone: Similar structure but with a fluorophenyl group instead of a furylcarbonyl group.
[2-(Ethylsulfanyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone: Another similar compound with a fluorophenyl group.
Uniqueness
[2-(Ethylsulfanyl)phenyl][4-(2-furylcarbonyl)piperazino]methanone is unique due to the presence of the furylcarbonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24-16-8-4-3-6-14(16)17(21)19-9-11-20(12-10-19)18(22)15-7-5-13-23-15/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
MBQCTMPLGWZFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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